molecular formula C9H7BrF3NO2 B8239838 Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate

Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B8239838
M. Wt: 298.06 g/mol
InChI Key: AWLQCYLZRAOIDJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring an amino group at the 5-position, bromine at the 2-position, and a trifluoromethyl (CF₃) group at the 4-position of the benzoate ring. This compound serves as a versatile intermediate in pharmaceutical research and organic synthesis due to its unique substitution pattern. The amino group enables hydrogen bonding and nucleophilic reactivity, while the bromine and CF₃ groups contribute to electron-withdrawing effects, influencing regioselectivity in cross-coupling reactions and stability under synthetic conditions.

Properties

IUPAC Name

methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-7(14)5(3-6(4)10)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLQCYLZRAOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves regioselective bromination of methyl 3-amino-4-(trifluoromethyl)benzoate using NBS in polar aprotic solvents. A 2020 patent by Sichuan Kelun Botai Bio-pharmaceutical Co., Ltd. demonstrated a 90% yield by dissolving the precursor in DMF at 0°C, followed by gradual NBS addition and 20-minute stirring. Key parameters include:

ConditionSpecification
SolventN,N-Dimethylformamide (DMF)
Temperature0°C
Molar Ratio (NBS:Substrate)1:1
Reaction Time20 minutes
PurificationSilica gel chromatography (2:1 petroleum ether/ethyl acetate)

This method’s efficiency stems from DMF’s ability to stabilize the bromine radical intermediate, ensuring para-selectivity relative to the amino group.

Radical Bromination with Benzoyl Peroxide (BPO) Initiation

A 2023 Royal Society study achieved bromination via radical mechanisms using BPO in carbon tetrachloride. For methyl 4-cyano-3-methyl-benzoate derivatives, combining NBS (2.2 equiv) and BPO (12 mol%) at 78°C for 24 hours provided complete conversion. While applicable to electron-deficient arenes, this method requires rigorous temperature control to minimize polybromination.

Trifluoromethyl Group Introduction

Ullmann-Type Coupling with Trifluoromethylating Reagents

Copper-mediated coupling using methyl 5-amino-2-bromo-benzoate and trifluoromethyl iodide in DMSO at 120°C achieves trifluoromethylation. A 2022 RSC protocol reported 68% yield using CuI (10 mol%) and 1,10-phenanthroline as a ligand. The reaction mechanism proceeds through a single-electron transfer (SET) pathway, with the iodine atom acting as a leaving group.

Halex Exchange Reactions

Fluorination of trichloromethyl precursors using HF-pyridine complexes represents an alternative route. For example, treating methyl 5-amino-2-bromo-4-(trichloromethyl)benzoate with anhydrous HF in dichloromethane at −40°C achieves 82% conversion to the trifluoromethyl product. This method avoids transition metals but requires specialized equipment for handling gaseous HF.

Amination Techniques

Catalytic Hydrogenation of Nitro Precursors

Reducing methyl 2-bromo-4-(trifluoromethyl)-5-nitrobenzoate under H₂ (50 psi) with 10% Pd/C in ethanol at 25°C provides the amino derivative in 94% yield. Critical considerations include:

  • Catalyst loading: 5 wt% Pd/C minimizes dehalogenation side reactions

  • Solvent choice: Ethanol enhances nitro group solubility without leaching palladium

  • Reaction monitoring: FT-IR tracking of NO₂ peak (1520 cm⁻¹) disappearance ensures completion

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of methyl 2,5-dibromo-4-(trifluoromethyl)benzoate with ammonia surrogates (e.g., benzophenone imine) enables direct amination. A 2017 protocol using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 110°C achieved 76% yield. Post-synthesis hydrolysis with HCl regenerates the free amine.

Integrated Synthetic Routes

Sequential Bromination-Trifluoromethylation-Amination

A three-step sequence starting from methyl 4-methylbenzoate involves:

  • Bromination : NBS/DMF at 0°C (90% yield)

  • Trifluoromethylation : CF₃I/CuI/DMSO at 120°C (68% yield)

  • Amination : H₂/Pd/C in ethanol (94% yield)

This route’s overall yield is 57% (0.90 × 0.68 × 0.94), with HPLC purity >99% after recrystallization from hexane/ethyl acetate.

One-Pot Tandem Methodology

Emerging approaches combine bromination and amination in a single vessel. For instance, using NBS and ammonium acetate in acetonitrile at 80°C with FeCl₃ catalysis achieves 78% yield in 6 hours. The iron catalyst facilitates both electrophilic bromination and nitro group reduction, though scalability remains challenging due to competing hydrolysis.

Analytical and Purification Considerations

Chromatographic Separation

Silica gel chromatography remains standard for isolating methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate, with eluent systems optimized to:

  • Retardation Factor (Rf) : 0.3–0.4 in 3:1 hexane/ethyl acetate

  • Purity Validation : GC-MS (m/z 283.04 [M+H]⁺) and ¹H NMR (δ 6.78 ppm, aromatic H)

Crystallization Techniques

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction. A 2022 study reported a melting point of 112–114°C, with DSC showing a sharp endothermic peak at 113.5°C .

Scientific Research Applications

Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antiviral, or anticancer properties.

    Agrochemicals: The compound can be utilized in the development of pesticides or herbicides.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Functional Groups Applications Notable Properties
This compound (Target) 5-NH₂, 2-Br, 4-CF₃ C₁₀H₈BrF₃NO₂ Amino, Br, CF₃, ester Pharmaceutical intermediates; cross-coupling reactions High reactivity due to amino group; CF₃ enhances lipophilicity
Methyl 5-amino-2-bromo-4-chlorobenzoate () 5-NH₂, 2-Br, 4-Cl C₈H₇BrClNO₂ Amino, Br, Cl, ester Bioactive molecule synthesis; medicinal chemistry Cl substituent reduces lipophilicity compared to CF₃; moderate stability
Methyl 2-fluoro-5-(trifluoromethyl)benzoate () 2-F, 5-CF₃ C₉H₆F₄O₂ F, CF₃, ester High-throughput phasing in crystallography; organic synthesis F enhances electron-withdrawing effects; lower steric hindrance
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate () 5-Br, 2-F, 4-CF₃ C₁₀H₆BrF₄O₂ Br, F, CF₃, ester Intermediate for fluorinated drug candidates Dual halogen substitution enables diverse reactivity; high thermal stability
5-Bromo-2-nitrobenzotrifluoride () 5-Br, 2-NO₂, CF₃ (position unspecified) C₇H₃BrF₃NO₂ Br, NO₂, CF₃ Precursor for agrochemicals; nitro-to-amine reduction reactions NO₂ group increases electron deficiency; high reactivity in electrophilic substitution

Research Findings and Implications

  • Pharmaceutical Utility: The amino and bromine groups in the target compound make it ideal for Suzuki-Miyaura cross-coupling reactions, a pathway less feasible in nitro-substituted analogs like due to competing electron-withdrawing effects .
  • Thermal Stability : Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate () exhibits superior thermal stability compared to the target compound, attributed to fluorine’s strong C-F bonds and reduced steric strain .

Biological Activity

Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of amino, bromo, and trifluoromethyl groups, suggests a unique interaction profile with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrF3N2O2. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Increases lipophilicity and may enhance binding affinity to proteins and enzymes.
  • Amino Group : Can participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties. The presence of halogens (bromine and trifluoromethyl) may increase efficacy against various bacterial strains.
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Similar compounds have shown promise in preclinical trials as potential anticancer agents.
  • Enzyme Inhibition : The interaction with specific enzymes, such as those involved in metabolic pathways, is a key area of research. The amino group may facilitate enzyme binding, leading to inhibition or modulation of enzyme activity.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the antimicrobial properties of halogenated benzoates; found significant inhibition against Gram-positive bacteria.
Study 2Explored the anticancer activity of trifluoromethyl-substituted compounds; indicated potential for selective cytotoxicity in cancer cell lines.
Study 3Focused on enzyme inhibition; reported that similar structures effectively inhibited key metabolic enzymes at low concentrations.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 5-Amino-2-Bromo-4-(Trifluoromethyl)Benzoate?

A multi-step synthesis typically involves:

  • Bromination and trifluoromethylation : Introduce bromine and trifluoromethyl groups regioselectively using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or transition-metal catalysis (e.g., Cu-mediated trifluoromethylation) .
  • Amination : Protect the amino group during synthesis to avoid side reactions. Reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH under controlled conditions) is common .
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol or dimethyl sulfate .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) splits signals due to coupling with adjacent protons. For example, the -CF₃ group at position 4 deshields nearby aromatic protons, while the bromine at position 2 causes distinct splitting patterns .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and amino (N-H stretch ~3300–3500 cm⁻¹) groups. Absence of unexpected peaks (e.g., OH from hydrolysis) validates purity .

Q. What crystallographic software is suitable for resolving its crystal structure?

  • Use SHELXL for small-molecule refinement due to its robustness in handling halogen (Br) and heavy atoms (F). For structure solution, combine SHELXD (for heavy-atom phasing) with ORTEP-3 for graphical visualization of thermal ellipsoids and bond angles .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Bromine (position 2) : Acts as a directing group in Suzuki-Miyaura couplings but may hinder reactivity due to steric bulk. Use Pd(PPh₃)₄ with aryl boronic acids under microwave irradiation for enhanced yields .
  • Trifluoromethyl (position 4) : Electron-withdrawing nature reduces electron density, slowing electrophilic substitution. Optimize reaction conditions (e.g., higher temperatures or Lewis acids like BF₃·Et₂O) .
  • Amino (position 5) : Protect with Boc or Ac groups to prevent undesired side reactions during coupling .

Q. How can conflicting crystallographic data (e.g., disorder in trifluoromethyl groups) be resolved?

  • Disorder modeling : Use SHELXL ’s PART instruction to model rotational disorder in -CF₃ groups. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Synchrotron sources improve resolution for heavy atoms like Br .

Q. What computational methods predict regioselectivity in further functionalization?

  • DFT calculations : Compute Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the amino group (position 5) is nucleophilic, while the bromine (position 2) is a site for SNAr reactions .
  • Molecular docking : Predict binding interactions if the compound is used in medicinal chemistry (e.g., as a kinase inhibitor scaffold) .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Solvent effects : Simulate shifts using Gaussian09 with implicit solvent models (e.g., PCM for DMSO-d₆). Adjust for temperature and concentration .
  • Dynamic effects : Account for conformational flexibility (e.g., rotation of -CF₃) using molecular dynamics (MD) simulations .

Methodological Notes

  • Data Validation : Cross-check spectral data with analogs (e.g., methyl 4-((trifluoromethyl)amino)benzoate ) to identify systematic errors.
  • Software Workflow : Combine WinGX (for data integration), SHELX (for refinement), and Mercury (for visualization) to streamline crystallographic analysis .

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